molecular formula C12H18N4O B8798575 N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE CAS No. 54864-91-4

N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE

Cat. No.: B8798575
CAS No.: 54864-91-4
M. Wt: 234.30 g/mol
InChI Key: CFEYQJGCDHVMSX-UHFFFAOYSA-N
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Description

N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE is a chemical compound with the molecular formula C18H22N4O and a molecular weight of 310.39 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a carboxamide group, and a piperazine ring. It is used primarily in research and development settings.

Preparation Methods

The synthesis of N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE involves several steps. One common synthetic route starts with the reaction of 3-Pyridinecarboxamide with N-methyl-1-piperazine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature, usually around 100°C, and stirred for several hours to ensure complete reaction. Industrial production methods often involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.

Chemical Reactions Analysis

N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

54864-91-4

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

N-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H18N4O/c1-13-12(17)10-3-4-11(14-9-10)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3,(H,13,17)

InChI Key

CFEYQJGCDHVMSX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)N2CCN(CC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 52.0 g (30.5 mmol) 6-chloro-N-methyl-nicotinamide and 176 ml (1.58 mol) 1-methylpiperazine was heated at 100° C. for 1.5 h in an autoclave. After cooling to room temperature excess 1-methylpiperazine was removed by distillation. The residue was partitioned in 1000 ml dichloromethane/1 N aqueous sodium hydroxide solution. The layers were separated and the aqueous layer was extracted with three 500 ml portions of dichloromethane. Concentration and short column chromatography yielded 72.3 g (97%) of the title compound as a light brown solid.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
176 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

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